molecular formula C13H14Cl2O3 B15184322 Butyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate CAS No. 53548-39-3

Butyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate

Cat. No.: B15184322
CAS No.: 53548-39-3
M. Wt: 289.15 g/mol
InChI Key: KOKWSPPLSBWDDM-SOFGYWHQSA-N
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Description

Butyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate is an organic compound that belongs to the class of phenoxy herbicides. It is known for its application in agricultural chemistry, particularly as a herbicide. The compound is characterized by the presence of a butyl ester group and a dichlorophenoxy moiety, which contribute to its herbicidal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

2,4-Dichlorophenoxyacetic acid+ButanolH2SO4Butyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate+Water\text{2,4-Dichlorophenoxyacetic acid} + \text{Butanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 2,4-Dichlorophenoxyacetic acid+ButanolH2​SO4​​Butyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate+Water

Industrial Production Methods

On an industrial scale, the production of this compound involves continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Butyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,4-dichlorophenoxyacetic acid and butanol.

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: 2,4-Dichlorophenoxyacetic acid and butanol.

    Oxidation: Various oxidation products depending on the specific conditions.

    Substitution: Derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Butyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its effects on plant growth and development, particularly in the context of herbicide action.

    Medicine: Explored for potential therapeutic applications, including its role as a lead compound in drug discovery.

    Industry: Utilized in the formulation of herbicidal products for agricultural use.

Mechanism of Action

The herbicidal action of Butyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate is primarily due to its ability to mimic natural plant hormones known as auxins. By binding to auxin receptors, the compound disrupts normal plant growth processes, leading to uncontrolled growth and eventually plant death. The molecular targets include auxin-binding proteins and pathways involved in cell elongation and division.

Comparison with Similar Compounds

Butyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate is similar to other phenoxy herbicides such as:

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar auxin-mimicking properties.

    MCPA (2-methyl-4-chlorophenoxyacetic acid): Another phenoxy herbicide with a similar mode of action but different chemical structure.

    2,4-DB (4-(2,4-dichlorophenoxy)butyric acid): A related compound with a butyric acid moiety instead of a propenoate group.

The uniqueness of this compound lies in its specific ester group, which influences its solubility, stability, and overall herbicidal efficacy.

Properties

CAS No.

53548-39-3

Molecular Formula

C13H14Cl2O3

Molecular Weight

289.15 g/mol

IUPAC Name

butyl (E)-3-(2,4-dichlorophenoxy)prop-2-enoate

InChI

InChI=1S/C13H14Cl2O3/c1-2-3-7-18-13(16)6-8-17-12-5-4-10(14)9-11(12)15/h4-6,8-9H,2-3,7H2,1H3/b8-6+

InChI Key

KOKWSPPLSBWDDM-SOFGYWHQSA-N

Isomeric SMILES

CCCCOC(=O)/C=C/OC1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CCCCOC(=O)C=COC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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